molecular formula C7H13NO B126129 3,3-Dimethylpiperidin-4-one CAS No. 150668-82-9

3,3-Dimethylpiperidin-4-one

Cat. No. B126129
M. Wt: 127.18 g/mol
InChI Key: KXBPUMSPCLLXRZ-UHFFFAOYSA-N
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Patent
US08461170B2

Procedure details

Trifluoroactic acid (4 mL, 51.92 mmol) was added to a solution of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (2.0588 g, 9.06 mmol) in dichloromethane (12 mL). The reaction was stirred at RT for 2 h and the solution was concentrated to remove the solvent. The residue as the product was directly used in the next step without further purification. m/z 128.
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
2.0588 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[CH3:8][C:9]1([CH3:23])[C:14](=[O:15])[CH2:13][CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10]1>ClCCl>[CH3:8][C:9]1([CH3:23])[C:14](=[O:15])[CH2:13][CH2:12][NH:11][CH2:10]1

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
2.0588 g
Type
reactant
Smiles
CC1(CN(CCC1=O)C(=O)OC(C)(C)C)C
Name
Quantity
12 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The residue as the product was directly used in the next step without further purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC1(CNCCC1=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.